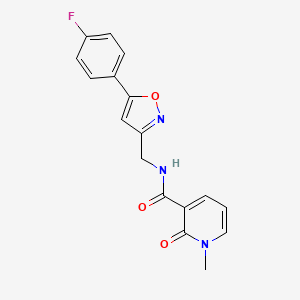

N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound belongs to a class of chemical entities known for their complex structures and potential for a wide range of biological activities. Such compounds are often explored for their therapeutic potential and their unique chemical and physical properties.

Synthesis Analysis

Compounds with structural features similar to the queried compound are synthesized through various methods, including cycloaddition reactions, nucleophilic substitutions, and condensation reactions. For instance, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides have been identified as potent and selective kinase inhibitors, showcasing the importance of precise synthetic strategies in achieving desired biological activities (Schroeder et al., 2009).

Molecular Structure Analysis

The molecular structure of compounds within this chemical class is typically analyzed using spectroscopic and crystallographic techniques. These methods provide insights into the molecular conformation, electronic distribution, and intermolecular interactions that are crucial for their biological function and chemical reactivity. For example, crystal structure analysis has been employed to understand the conformational preferences and molecular packing of similar compounds (Jasinski et al., 2012).

Scientific Research Applications

Discovery and Development of Kinase Inhibitors

N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide and its derivatives have been identified as potent and selective inhibitors of the Met kinase superfamily. This discovery was significant because of the compounds' ability to demonstrate complete tumor stasis in Met-dependent human gastric carcinoma xenograft models following oral administration. The favorable pharmacokinetic and preclinical safety profiles of these compounds have led to their advancement into phase I clinical trials, highlighting their potential as therapeutic agents in cancer treatment (Schroeder et al., 2009).

Synthesis and Characterization of Research Chemicals

Another area of research involving this compound pertains to the synthesis and characterization of related research chemicals. For example, a study detailed the identification and analytical characterization of N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide, highlighting the importance of accurate labeling and identification in research chemicals. This study serves as a reminder of the potential for mislabeling and underscores the need for thorough analytical characterization in the development of new compounds (McLaughlin et al., 2016).

Inhibition of Dihydroorotate Dehydrogenase

Research into the inhibition of dihydroorotate dehydrogenase by isoxazol and cinchoninic acid derivatives, including compounds related to this compound, has provided insights into their potential as immunosuppressive agents. These studies have explored the differential efficacy of these compounds in inhibiting the rat and human enzymes, offering a plausible explanation for the varying susceptibility of cells derived from different species to these compounds. This research may inform the development of new drugs with applications in immunosuppression and the treatment of autoimmune diseases (Knecht & Löffler, 1998).

Development of Electroactive and Electrochromic Materials

The compound has also been investigated for its potential in the development of electroactive and electrochromic materials. Studies have synthesized and characterized polyamides bearing ether and isopropylidene or hexafluoroisopropylidene links in the main chain, contributing to advancements in materials science and engineering. These materials exhibit promising properties such as good thermal stability and solubility in polar solvents, making them suitable for various applications including the creation of flexible films and coatings (Hsiao & Yu, 1996).

properties

IUPAC Name |

N-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl]-1-methyl-2-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FN3O3/c1-21-8-2-3-14(17(21)23)16(22)19-10-13-9-15(24-20-13)11-4-6-12(18)7-5-11/h2-9H,10H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UELXLMAYLCWXRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)C(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/no-structure.png)

![1-(1-adamantyl)-3-[(E)-(2-nitrophenyl)methylideneamino]urea](/img/structure/B2491472.png)

![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-3,5-bis(trifluoromethyl)benzamide](/img/structure/B2491474.png)

![2-Chloro-3-[(4-chlorobenzyl)sulfonyl]-4-methyl-6-phenylpyridine](/img/structure/B2491477.png)

![Ethyl 4-((4-((2-(dimethylamino)ethyl)(4-methoxy-7-methylbenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride](/img/structure/B2491482.png)

![2-(benzylthio)-3-(4-chlorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2491484.png)

![[2-(4-Tert-butylphenoxy)pyridin-3-yl]-(4-phenylpiperazin-1-yl)methanone](/img/structure/B2491489.png)